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Introduction

Monomethyl octanoate (also known as methyl octanoate) is a fatty acid methyl ester that

plays a significant role in the flavor and fragrance industry.[1] With its characteristic fruity, waxy,

and winey aroma with orange-like nuances, it is a valuable component in the creation of a wide

range of sensory experiences.[2][3] This document provides a comprehensive overview of

monomethyl octanoate for researchers, scientists, and drug development professionals,

including its chemical properties, sensory profile, and detailed protocols for its analysis and

evaluation.

Data Presentation
Chemical and Physical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b032748?utm_src=pdf-interest
https://www.benchchem.com/product/b032748?utm_src=pdf-body
https://www.frontiersin.org/journals/ecology-and-evolution/articles/10.3389/fevo.2016.00024/full
https://www.nbinno.com/article/synthetic-flavorsfragrances/methyl-octanoate-flavor-fragrance-applications-yc
https://www.thegoodscentscompany.com/data/rw1008791.html
https://www.benchchem.com/product/b032748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Synonyms
Methyl caprylate, Octanoic

acid methyl ester
[4]

CAS Number 111-11-5 [2]

Molecular Formula C9H18O2

Molecular Weight 158.24 g/mol

Appearance Colorless liquid

Odor Fruity, waxy, winey, orange-like

Taste Oily, somewhat orange-like

Boiling Point 194-195 °C

Melting Point -40 °C

Solubility
Insoluble in water; soluble in

alcohol

Vapor Pressure 0.54 mmHg at 25 °C

Sensory Profile and Occurrence
Monomethyl octanoate is a naturally occurring compound found in various fruits, contributing

to their characteristic aroma profiles. It has been identified in fruits such as strawberries and

apples. Its sensory characteristics are summarized below.

Sensory Attribute Descriptor(s) Reference(s)

Aroma
Fruity, waxy, green, sweet,

winey, orange, aldehydic

Flavor
Oily, fruity, waxy, citrus,

aldehydic, fatty

Note: Specific odor and taste detection thresholds for monomethyl octanoate were not

available in the reviewed literature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.echemi.com/products/pid_Seven962-caprylicacidmethylester.html
https://www.nbinno.com/article/synthetic-flavorsfragrances/methyl-octanoate-flavor-fragrance-applications-yc
https://www.benchchem.com/product/b032748?utm_src=pdf-body
https://www.benchchem.com/product/b032748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Flavor and Fragrance
Monomethyl octanoate is utilized in a variety of applications within the flavor and fragrance

industry:

Flavor Formulations: It is used to impart and enhance fruity notes in beverages, candies,

baked goods, and dairy products. Typical usage levels in select food categories are

presented below.

Fragrance Compositions: In perfumery, it contributes to fruity and citrus accords, adding a

bright and sweet character to fragrances.

Cosmetics and Personal Care: Due to its pleasant scent and emollient properties, it is also

incorporated into various cosmetic products.

Food Category Typical Use Level (ppm) Reference(s)

Non-alcoholic beverages 0.02 - 1.0

Ice cream, ices, etc. 1.0 - 10

Candy 13

Baked goods 1.0 - 40

Experimental Protocols
Synthesis of Monomethyl Octanoate via Fischer
Esterification
This protocol describes a standard laboratory procedure for the synthesis of monomethyl
octanoate.

Objective: To synthesize monomethyl octanoate from octanoic acid and methanol using an

acid catalyst.

Materials:

Octanoic acid
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Methanol (excess)

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate solution (5%)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

Combine octanoic acid and an excess of methanol in a round-bottom flask.

Slowly add a catalytic amount of concentrated sulfuric acid.

Heat the mixture to reflux for 2-4 hours.

Cool the reaction mixture to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to

obtain crude monomethyl octanoate.

Purify the product by distillation.
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Workflow for Fischer Esterification of Monomethyl Octanoate

Octanoic Acid + Methanol

H₂SO₄

Add
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Monomethyl Octanoate
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Synthesis of Monomethyl Octanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
This protocol outlines a general method for the analysis of monomethyl octanoate in a fruit

volatile extract.

Objective: To identify and quantify monomethyl octanoate in a sample using GC-MS.
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Instrumentation and Parameters:

Gas Chromatograph: Agilent 7890B or equivalent

Mass Spectrometer: Agilent 5977A or equivalent

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Injector Temperature: 250 °C

Oven Program: 40 °C for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min

MS Transfer Line Temperature: 280 °C

Ion Source Temperature: 230 °C

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40-350

Procedure:

Prepare a volatile extract from the fruit sample using headspace solid-phase microextraction

(HS-SPME) or liquid-liquid extraction.

Inject 1 µL of the extract into the GC-MS system.

Acquire data in full scan mode.

Identify monomethyl octanoate by comparing its mass spectrum and retention time with

that of an authentic standard.

Quantify the compound using a calibration curve prepared with the standard.
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GC-MS Analysis Workflow

Fruit Volatile Extract

GC Injection

Chromatographic Separation
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GC-MS Analysis Workflow.

Sensory Evaluation: Descriptive Analysis
This protocol provides a framework for the sensory evaluation of monomethyl octanoate
using a trained panel.

Objective: To characterize the flavor profile of monomethyl octanoate.

Panel: 8-12 trained sensory panelists.
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Sample Preparation: Prepare a solution of monomethyl octanoate in a neutral medium (e.g.,

deodorized mineral oil for aroma, or a 5% sucrose solution for flavor) at a concentration above

its detection threshold.

Procedure:

Lexicon Development: In preliminary sessions, have the panel identify and define the key

aroma and flavor attributes of monomethyl octanoate. Example attributes could include:

fruity, waxy, green, sweet, winey, orange, oily, and chemical.

Training: Train the panelists on the identified attributes using reference standards.

Evaluation: Present the coded, randomized samples to the panelists in a controlled sensory

booth.

Rating: Panelists rate the intensity of each attribute on a 15-cm line scale anchored from

"none" to "very strong".

Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant

differences in attribute ratings.
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Sensory Descriptive Analysis Workflow
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Sensory Analysis Workflow.

In Vitro Olfactory Receptor Assay
This protocol describes a general method for screening monomethyl octanoate against a

library of olfactory receptors (ORs) expressed in a heterologous system.

Objective: To identify ORs that are activated by monomethyl octanoate.

Materials:

HEK293 cells

Expression vectors for ORs of interest

Receptor-transporting proteins (RTP1S)
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Luciferase reporter gene construct (e.g., CRE-luciferase)

Cell culture reagents

Luminometer

Procedure:

Cell Culture and Transfection: Co-transfect HEK293 cells with the expression vectors for an

OR, RTP1S, and the luciferase reporter gene.

Odorant Stimulation: After 24-48 hours, stimulate the transfected cells with varying

concentrations of monomethyl octanoate.

Luciferase Assay: Measure the luciferase activity using a luminometer. An increase in

luminescence indicates receptor activation.

Data Analysis: Plot the dose-response curve to determine the EC50 value for each

responding receptor.

Note: The specific olfactory receptors that respond to monomethyl octanoate are not yet fully

characterized in the scientific literature.

Signaling Pathway
The perception of odorants like monomethyl octanoate is initiated by the binding of the

molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons.

This binding event triggers a G-protein-coupled signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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